molecular formula C14H13Cl2NO2 B14858631 4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol

4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol

Cat. No.: B14858631
M. Wt: 298.2 g/mol
InChI Key: ZARYCADWVLCWSN-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of chloro and methoxy substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-chloro-2-methylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Aminomethylation: The amino group is then reacted with formaldehyde and 3-chloro-4-methoxyaniline to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum productivity and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes and receptors, influencing their activity. The chloro and methoxy substituents can also affect the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Similar structure but lacks the aminomethyl and methoxy groups.

    4-Chloro-2-{(E)-[(3-methylphenyl)imino]methyl}phenol: Similar structure but with different substituents on the phenyl ring.

    4-Chloro-3-methylphenol: Similar structure but with a methyl group instead of the aminomethyl group.

Uniqueness

4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol is unique due to the presence of both chloro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H13Cl2NO2

Molecular Weight

298.2 g/mol

IUPAC Name

4-chloro-2-[(3-chloro-4-methoxyanilino)methyl]phenol

InChI

InChI=1S/C14H13Cl2NO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-7,17-18H,8H2,1H3

InChI Key

ZARYCADWVLCWSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl

Origin of Product

United States

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